5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
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Overview
Description
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropropoxy group, a methoxy group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Chloropropoxylation: The nitrated product is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the chloropropoxy derivative.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Automated purification systems: to handle large quantities of the compound.
Quality control measures: to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid derivative: Formed by the oxidation of the methoxy group.
Scientific Research Applications
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy group can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
- 4-(3-Chloropropoxy)-3-methoxybenzonitrile
- 4-(3-Chloropropoxy)-2-nitrobenzonitrile
Uniqueness
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methoxy and nitro groups in specific positions enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMNXXLYXKDEQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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